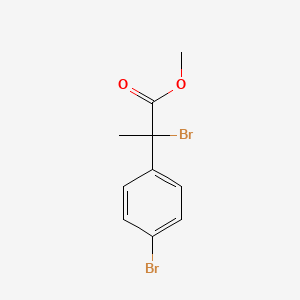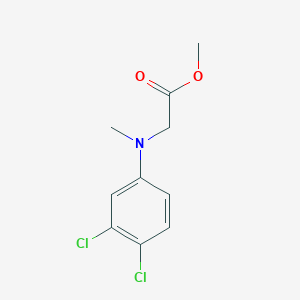
Methyl 2-((3,4-dichlorophenyl)(methyl)amino)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((3,4-dichlorophenyl)(methyl)amino)acetate is an organic compound with the molecular formula C10H11Cl2NO2 It is a derivative of phenylacetate and contains both methyl and dichlorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((3,4-dichlorophenyl)(methyl)amino)acetate typically involves the reaction of 3,4-dichloroaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of 3,4-dichloroaniline attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient and scalable production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, alkoxides, amines, various solvents.
Major Products:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, alkoxylated, or aminated derivatives.
科学研究应用
Methyl 2-((3,4-dichlorophenyl)(methyl)amino)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new compounds with potential pharmaceutical or agrochemical applications.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with various biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic effects. It may be used in the development of new drugs or as a reference compound in pharmacological studies.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical structure makes it valuable for creating materials with specific properties.
作用机制
The mechanism of action of Methyl 2-((3,4-dichlorophenyl)(methyl)amino)acetate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzymatic activity. Alternatively, it could interact with receptors, modulating signal transduction pathways and altering cellular responses.
相似化合物的比较
- Methyl 2-(2-{[(3,4-dichlorophenyl)amino]methyl}phenyl)acetate
- Methyl 2-{[(3,4-dichlorophenyl)methyl]amino}acetate
Comparison: Methyl 2-((3,4-dichlorophenyl)(methyl)amino)acetate is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity, biological activity, and physicochemical properties. For instance, the presence of the dichlorophenyl group can influence its lipophilicity, making it more or less soluble in various solvents. Additionally, the methyl group can affect its steric and electronic properties, leading to variations in its chemical behavior and interactions with biological targets.
属性
分子式 |
C10H11Cl2NO2 |
|---|---|
分子量 |
248.10 g/mol |
IUPAC 名称 |
methyl 2-(3,4-dichloro-N-methylanilino)acetate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-13(6-10(14)15-2)7-3-4-8(11)9(12)5-7/h3-5H,6H2,1-2H3 |
InChI 键 |
WBKCZIDYPBXCIU-UHFFFAOYSA-N |
规范 SMILES |
CN(CC(=O)OC)C1=CC(=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13006584.png)
![2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid](/img/structure/B13006589.png)
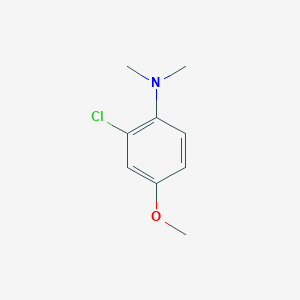

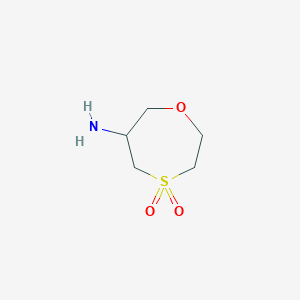

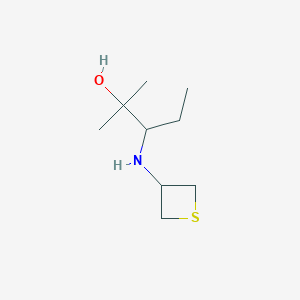
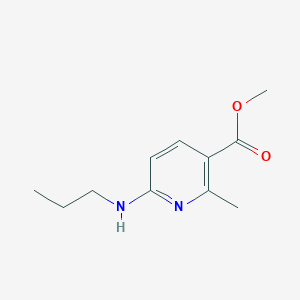
![2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13006635.png)

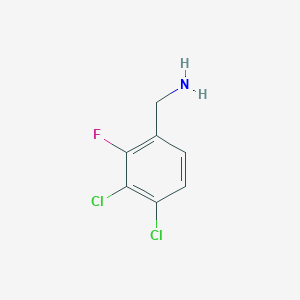
![tert-butyl (3aR,6aR)-3a-fluoro-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13006667.png)

